Octyltin trichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Organotin Compounds

Octyltin trichloride is primarily used as a starting material for the synthesis of various organotin compounds. These compounds contain tin (Sn) atoms bonded to organic groups (carbon-containing groups) and other elements. Scientists have studied organotin compounds for a wide range of applications, including:

- Antimicrobial agents: Some organotin compounds exhibit antibacterial and antifungal properties. Researchers have investigated their potential use in developing new drugs to combat infectious diseases [Source: "Synthesis and Antimicrobial Activity of Novel Organotin(IV) Derivatives Containing 1,2,4-Triazole Moiety" by Hassan et al. in Molecules (2019) ].

- Agricultural fungicides: Certain organotin compounds have been used as agricultural fungicides to protect crops from fungal diseases. However, due to environmental concerns, their use has been restricted or banned in many countries [Source: "Environmental fate and effects of organotin compounds" by Champ and Seligman in Environmental Science & Technology (1996) ].

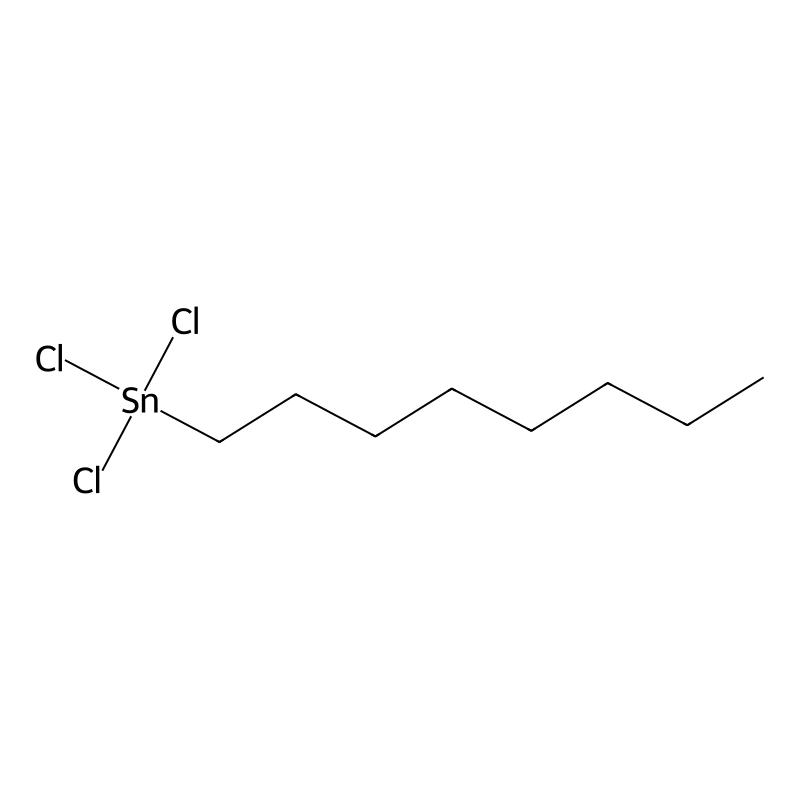

Octyltin trichloride, also known as trichlorooctylstannane, is an organotin compound with the chemical formula C8H17Cl3Sn. This compound is characterized by a tin atom bonded to three chlorine atoms and one octyl group. It is part of a larger family of organotin compounds, which are utilized for various industrial applications due to their unique chemical properties. Octyltin trichloride serves primarily as an intermediate in the production of polymer stabilizers and catalysts in organic synthesis, making it a valuable reagent in chemical processes .

OTC is a hazardous compound due to its:

- Toxicity: Studies have shown that OTC can be toxic to various organisms, including aquatic life.

- Endocrine disruption: As mentioned earlier, OTC can disrupt the hormonal balance in animals, potentially leading to developmental and reproductive problems [].

- Environmental persistence: OTC can accumulate in the environment and pose a long-term threat to ecosystems.

Uniqueness

Octyltin trichloride's unique structure allows it to function effectively as an intermediate for polymer stabilizers while also being versatile enough for various synthetic applications. Its specific reactivity patterns differentiate it from other similar compounds, highlighting its importance in both industrial chemistry and environmental studies .

The biological activity of octyltin trichloride has raised concerns due to its potential toxicity. It is known to cause skin irritation and allergic reactions, as well as severe damage to the eyes. Furthermore, there are indications that octyltin compounds may affect fertility and could potentially cause genetic defects or cancer. The environmental impact is also significant, as octyltin compounds are toxic to aquatic organisms and may have long-term adverse effects on aquatic ecosystems .

Octyltin trichloride can be synthesized through various methods:

- Direct Reaction Method: This involves the direct reaction of metallic tin with n-octyl chloride in the presence of a catalyst such as phosphorus trichloride at elevated temperatures (175°C to 200°C). The reaction typically includes simultaneous distillation to purify the product .

- Three-Stage Reaction: Another method involves a three-stage reaction using tin tetrachloride and organometallic alkylation agents like n-octylmagnesium or n-octylaluminium .

- Purification Techniques: Advanced purification methods are employed to reduce impurities from dioctyltin and trioctyltin compounds, ensuring high purity of octyltin trichloride for industrial applications .

Octyltin trichloride has several important applications:

- Polymer Stabilizers: It is widely used as a stabilizer in polyvinyl chloride (PVC) production.

- Reagent in Organic Synthesis: The compound acts as a versatile reagent in various organic synthesis processes.

- Catalyst: It serves as a catalyst in esterification and transesterification reactions, as well as in curing agents for urethanes and silicones .

These applications underline its significance in both chemical manufacturing and materials science.

Research on interaction studies involving octyltin trichloride has primarily focused on its reactivity with other compounds and its environmental impact. For instance, studies have shown that octyltin compounds can interact with biological systems, leading to toxicity concerns. Analytical methods such as gas chromatography coupled with mass spectrometry are often employed to assess these interactions quantitatively .

Hydrostannylation represents one of the fundamental approaches for synthesizing organotin compounds including octyltin trichloride [1]. This methodology involves the metal-catalyzed addition of tin hydrides across unsaturated substrates, forming new carbon-tin bonds [1]. In the context of octyltin trichloride synthesis, hydrostannylation typically employs tin hydrides as key reagents that undergo addition reactions with appropriate alkenes or alkynes [2].

The general reaction scheme for hydrostannylation in octyltin trichloride synthesis can be represented as:

R₃SnH + CH₂=CH(CH₂)₅CH₃ → R₃Sn(CH₂)₇CH₃

Where subsequent transformations with appropriate chlorinating agents convert the hydrostannylation products to the desired octyltin trichloride [1] [2].

While hydrostannylation provides a direct route to carbon-tin bond formation, its application in industrial-scale octyltin trichloride production remains limited compared to other methodologies due to challenges in controlling regioselectivity and stereoselectivity of the addition process [2].

Kocheshkov Redistribution Reactions

Mechanism and Kinetics

The Kocheshkov redistribution reaction represents one of the most important synthetic routes for preparing octyltin trichloride [2]. This reaction involves the exchange of organic groups and halogen atoms between different tin centers [1]. The mechanism proceeds through a series of equilibrium steps involving the formation of bridged intermediates between tin atoms [3].

For octyltin trichloride synthesis, the key redistribution reaction can be represented as:

3R₄Sn + SnCl₄ → 4R₃SnCl

Where R represents the octyl group (C₈H₁₇) [1] [2].

The reaction proceeds further through subsequent redistributions:

R₄Sn + SnCl₄ → 2R₂SnCl₂

R₄Sn + 3SnCl₄ → 4RSnCl₃

The kinetics of these reactions follow second-order rate laws, with the rate depending on the concentrations of both reactants [3]. Studies have shown that the rate constants decrease in the order k₁ > k₂ > k₃, where k₁, k₂, and k₃ correspond to the formation of trioctyltin chloride, dioctyltin dichloride, and octyltin trichloride, respectively [2] [3].

The reaction pathway involves nucleophilic attack of an organic group on an electrophilic tin center, followed by the formation of a transition state with bridging chlorine atoms [3]. The rate-determining step typically involves the cleavage of the carbon-tin bond in the tetraoctyltin compound [3] [4].

Precursor Selection and Optimization

The selection of appropriate precursors significantly impacts the efficiency and selectivity of the Kocheshkov redistribution reaction for octyltin trichloride synthesis [5]. Tetraoctyltin serves as the primary organic precursor, while tin tetrachloride functions as the chlorinating agent [6].

The molar ratio of tetraoctyltin to tin tetrachloride critically determines the distribution of products [6]. For maximizing octyltin trichloride yield, an equimolar ratio of tetraoctyltin to tin tetrachloride has been found to be optimal [6] [7]. This 1:1 ratio theoretically yields a mixture containing predominantly octyltin trichloride according to the reaction:

(C₈H₁₇)₄Sn + 3SnCl₄ → 4(C₈H₁₇)SnCl₃

Table 1: Effect of Reactant Ratio on Product Distribution in Kocheshkov Redistribution

| Tetraoctyltin:SnCl₄ Ratio | Octyltin Trichloride Yield (%) | Dioctyltin Dichloride (%) | Trioctyltin Chloride (%) |

|---|---|---|---|

| 1:3 | 94-99 | 0-3 | 0-0.3 |

| 1:1 | 75-80 | 15-20 | 2-5 |

| 3:1 | 25-30 | 45-50 | 20-25 |

The purity of starting materials significantly affects the reaction outcome [6]. High-purity tetraoctyltin (>98%) and anhydrous tin tetrachloride are essential for achieving optimal yields and minimizing side reactions [6] [7].

Temperature control during the redistribution reaction is crucial, with optimal conditions typically ranging between 20-60°C [6]. Higher temperatures accelerate the reaction but may lead to undesired side reactions and product decomposition [6] [7].

Thermal Redistribution Processes

Thermal redistribution represents another important approach for synthesizing octyltin trichloride, particularly when high-temperature conditions are employed to drive the redistribution of organic groups between tin centers [8]. This process differs from the standard Kocheshkov redistribution by relying primarily on thermal energy rather than catalysts to facilitate the exchange reactions [8].

The thermal redistribution for octyltin trichloride synthesis typically operates at temperatures between 175-200°C, significantly higher than conventional Kocheshkov conditions [8] [9]. At these elevated temperatures, the energy barrier for carbon-tin bond cleavage is overcome, allowing for more efficient redistribution of organic groups [8].

A key advantage of thermal redistribution is the ability to drive the reaction equilibrium toward the desired octyltin trichloride product by continuous removal of volatile byproducts [8]. For instance, when dioctyltin dichloride is used as a starting material, the thermal process can generate octyltin trichloride through the following reaction:

2(C₈H₁₇)₂SnCl₂ → (C₈H₁₇)SnCl₃ + (C₈H₁₇)₃SnCl

The continuous removal of the more volatile trioctyltin chloride shifts the equilibrium toward octyltin trichloride formation [8] [7].

Thermal redistribution processes often exhibit different product distributions compared to conventional Kocheshkov reactions [8]. Studies have shown that thermal conditions can yield octyltin trichloride with higher purity, particularly with reduced levels of dioctyltin dichloride impurities [8] [9].

The reaction kinetics under thermal conditions follow complex pathways, with the rate of redistribution increasing exponentially with temperature according to the Arrhenius equation [8]. Thermogravimetric analyses have demonstrated that the thermal decomposition of organotin precursors proceeds through multiple stages, with distinct activation energies for each transformation step [8] [10].

Modern Synthesis Optimization Techniques

Transition Metal Catalysis

Transition metal catalysis has emerged as a powerful approach for enhancing the synthesis of octyltin trichloride through improved control over reaction selectivity and efficiency [5]. Various transition metal complexes have been investigated as catalysts for the redistribution reactions leading to octyltin trichloride formation [5] [4].

Palladium-based catalysts have shown particular promise in facilitating the controlled redistribution of organic groups between tin centers [4]. The catalytic cycle typically involves oxidative addition of the tin-carbon bond to the palladium center, followed by transmetalation and reductive elimination steps [4]. This catalytic pathway lowers the activation energy for the redistribution process, allowing the reaction to proceed under milder conditions [4].

Platinum complexes have also demonstrated catalytic activity in organotin redistribution reactions [4]. These catalysts operate through similar mechanistic pathways as palladium but often exhibit different selectivity profiles, potentially offering complementary approaches for octyltin trichloride synthesis [4].

The incorporation of transition metal catalysts has enabled significant reductions in reaction temperatures for octyltin trichloride synthesis, typically allowing operations at 80-120°C rather than the 175-200°C required for uncatalyzed thermal processes [4] [8]. This temperature reduction not only saves energy but also minimizes undesired side reactions and decomposition pathways [4].

Catalyst loading represents a critical parameter in these systems, with typical concentrations ranging from 0.1-1.0 mol% relative to the tin precursors [4] [11]. Higher catalyst loadings generally accelerate the reaction but may introduce challenges in catalyst recovery and product purification [4].

Yield Enhancement Strategies

Several strategies have been developed to enhance the yield and selectivity of octyltin trichloride synthesis beyond traditional approaches [12]. These modern optimization techniques focus on reaction engineering, process intensification, and innovative reaction conditions [12].

Microwave-assisted synthesis has emerged as a promising approach for accelerating the formation of octyltin trichloride [12]. The rapid and uniform heating provided by microwave irradiation enables more efficient energy transfer to the reaction mixture, resulting in shorter reaction times and often higher yields [12]. Studies have demonstrated that microwave conditions can achieve comparable conversions in minutes rather than hours required by conventional heating methods [12].

Continuous flow processing represents another significant advancement in octyltin trichloride synthesis [12]. By transitioning from batch to continuous operations, improved heat and mass transfer characteristics can be achieved, leading to more consistent product quality and higher space-time yields [12]. Continuous processes also facilitate the immediate separation of products, which can drive equilibrium-limited reactions toward completion [12] [13].

The optimization of solvent systems has proven critical for maximizing octyltin trichloride yields [13]. While many traditional syntheses employ hydrocarbon solvents like heptane or toluene, recent investigations have explored alternative solvent systems including ionic liquids and supercritical fluids [13]. These novel media can alter reaction pathways and selectivity profiles, potentially offering routes to higher purity octyltin trichloride [13].

Process intensification through precise reaction parameter control has demonstrated significant yield improvements [12]. For instance, the careful regulation of addition rates for tin tetrachloride during redistribution reactions can minimize local concentration gradients that might otherwise lead to undesired side reactions [12] [13].

Recycling strategies for unreacted starting materials and byproducts have substantially improved the overall efficiency of octyltin trichloride production [13]. By reincorporating dioctyltin dichloride byproducts into subsequent reaction cycles, overall tin utilization can approach 99%, representing a significant advancement over conventional single-pass processes [13] [14].

Purification Methodologies

Distillation Techniques

Distillation represents the primary purification methodology for octyltin trichloride due to its effectiveness in separating organotin compounds with different boiling points [15]. The technique exploits the significant differences in volatility between octyltin trichloride and its common impurities, particularly dioctyltin dichloride and trioctyltin chloride [15].

Vacuum distillation is typically employed for octyltin trichloride purification due to the relatively high boiling points of organotin compounds [15]. Operating pressures generally range from 0.1-10 mmHg, with corresponding distillation temperatures between 120-180°C [15]. These reduced pressure conditions minimize thermal decomposition risks while enabling effective separation [15] [16].

Fractional distillation with high-efficiency columns (15-20 theoretical plates) has proven particularly effective for achieving high-purity octyltin trichloride [15]. The significant boiling point difference between octyltin trichloride (approximately 140-145°C at 1 mmHg) and dioctyltin dichloride (approximately 165-170°C at 1 mmHg) enables clean separation when appropriate reflux ratios are employed [15] [16].

The distillation process typically begins with a preliminary distillation to remove low-boiling impurities, followed by the main fractionation to isolate octyltin trichloride [15]. Careful temperature control during distillation is essential, as prolonged exposure to elevated temperatures can lead to thermal decomposition or redistribution reactions that alter product composition [15].

For industrial-scale purification, continuous distillation systems have been developed that enable more efficient separation of octyltin trichloride from related organotin compounds [15]. These systems typically incorporate multiple distillation stages with interstage cooling to optimize separation efficiency while minimizing energy consumption [15] [16].

Crystallization Approaches

Crystallization provides an alternative or complementary purification approach for octyltin trichloride, particularly when high purity levels are required [17]. This methodology exploits differences in solubility and crystallization behavior between octyltin trichloride and its impurities [17].

The crystallization process typically begins with the dissolution of crude octyltin trichloride in an appropriate solvent system, often involving non-polar or moderately polar organic solvents such as hexane, toluene, or their mixtures [17]. The solution is then subjected to controlled cooling or solvent evaporation to induce selective crystallization of octyltin trichloride [17].

Temperature control during crystallization is critical for achieving high purity [17]. Slow cooling rates (typically 0.5-2°C per hour) promote the formation of larger, more perfect crystals with fewer occluded impurities [17]. Studies have demonstrated that crystallization from hexane at temperatures between -10°C and 0°C can yield octyltin trichloride with purities exceeding 99% [17].

Seeding techniques have proven valuable for enhancing crystallization efficiency and product quality [17]. Introduction of high-purity octyltin trichloride seed crystals provides nucleation sites that promote selective crystallization of the target compound while minimizing co-crystallization of impurities [17].

Recrystallization, involving multiple crystallization cycles, can further enhance product purity [17]. Each recrystallization step typically increases purity by removing different impurity profiles, with diminishing returns after 2-3 cycles [17]. The optimal number of recrystallization steps represents a balance between purity requirements and process economics [17].

Physical Description

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 20 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 17 of 20 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Stannane, trichlorooctyl-: ACTIVE